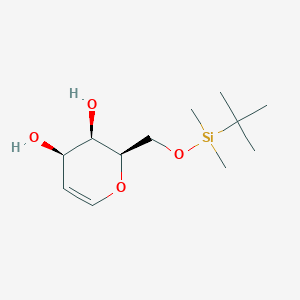

6-O-(tert-Butyldimethylsilyl)-D-galactal

描述

6-O-(tert-Butyldimethylsilyl)-D-galactal: is a derivative of D-galactal, a cyclic sugar derivative. This compound is commonly used as a protecting group in carbohydrate chemistry due to its stability and ease of removal under mild conditions. The tert-butyldimethylsilyl group protects the hydroxyl group at the 6-position, allowing for selective reactions at other positions on the sugar molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal typically involves the silylation of D-galactal. The process begins with the reaction of D-galactal with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The tert-butyldimethylsilyl group is introduced selectively at the 6-position, yielding the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the silylation process .

化学反应分析

Reactions of 6-O-(tert-Butyldimethylsilyl)-D-galactal

This compound participates in various chemical reactions, primarily related to the modification or removal of the silyl protecting group and the reactivity of the galactal core.

Typical Reactions:

- Deprotection Reactions: Silyl ethers are commonly used as protecting groups for alcohols. This compound can undergo deprotection reactions to remove the tert-butyldimethylsilyl group, typically using acidic or fluoride-based reagents.

- Glycosylation Reactions: this compound can serve as a glycosyl donor in glycosylation reactions. These reactions are essential for synthesizing complex carbohydrates and glycoconjugates.

- Addition Reactions: Due to the presence of the double bond in the galactal structure, it can undergo addition reactions .

- Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

- Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.

- Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Comparison with Similar Compounds

The unique aspect of this compound lies in its specific tert-butyldimethylsilyl protection, which offers enhanced stability compared to other silylated sugars. This stability makes it particularly useful for synthetic applications where prolonged reaction times or harsh conditions are involved.

科学研究应用

Building Block for Oligosaccharide Synthesis

6-O-(tert-Butyldimethylsilyl)-D-galactal is recognized as an important intermediate for both solution-phase and solid-phase synthesis of oligosaccharides. Its protective silyl group enhances stability during chemical transformations, making it suitable for various synthetic routes. Researchers have utilized this compound to prepare diverse oligosaccharides with specific glycosidic linkages, which are crucial for studying biological processes involving carbohydrates .

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry, allowing the formation of glycosidic bonds between sugars. The this compound has been employed in various glycosylation reactions due to its favorable reactivity profile. For instance, it has been used as a donor in amidoglycosylation processes, where it exhibits high anomeric selectivity when coupled with suitable acceptors . The presence of the tert-butyldimethylsilyl group allows for selective protection and deprotection strategies, facilitating the synthesis of complex glycosides .

Synthesis of 3-Carbamates

Recent studies have demonstrated the utility of this compound in synthesizing 3-carbamates. These compounds are valuable intermediates in medicinal chemistry and can be converted into various bioactive molecules. The synthesis involves the use of galactal derivatives under specific conditions that favor the formation of carbamate linkages, showcasing the compound's versatility .

Continuous Flow Chemistry

The compound has also been explored within the context of continuous flow chemistry, which offers advantages such as improved safety and scalability. For example, researchers have developed methods for azidophenylselenylation using this compound as a substrate, demonstrating its potential for application in modern synthetic methodologies that require high efficiency and reproducibility .

Case Study 1: Amidoglycosylation Chemistry

In a study focusing on amidoglycosylation reactions, this compound was pivotal in achieving high yields of desired products. The research highlighted how varying electronic and steric properties of protecting groups influenced reaction outcomes. The findings underscored the importance of this compound in developing selective synthetic pathways for complex carbohydrate structures .

Case Study 2: Synthesis of Diversely Protected Glycopyranoses

Another significant application involved the preparation of diversely protected 2-azido-2-deoxyglycopyranoses from D-galactal derivatives. This study showcased how this compound could be transformed into various glycopyranosides through regioselective reactions, emphasizing its role as a versatile precursor in carbohydrate synthesis .

作用机制

The mechanism of action of 6-O-(tert-Butyldimethylsilyl)-D-galactal involves the protection of the hydroxyl group at the 6-position. The tert-butyldimethylsilyl group forms a stable bond with the oxygen atom, preventing unwanted reactions at this site. This allows for selective reactions at other positions on the sugar molecule. The silyl group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group .

相似化合物的比较

- 6-O-(tert-Butyldimethylsilyl)-D-glucal

- 6-O-(tert-Butyldimethylsilyl)-D-mannal

- 6-O-(tert-Butyldimethylsilyl)-D-galactose

Comparison: 6-O-(tert-Butyldimethylsilyl)-D-galactal is unique due to its specific structure and reactivity. Compared to similar compounds, it offers selective protection of the hydroxyl group at the 6-position, allowing for targeted functionalization of other positions. This selectivity is particularly useful in the synthesis of complex carbohydrates and glycoconjugates .

生物活性

6-O-(tert-Butyldimethylsilyl)-D-galactal is a silylated derivative of D-galactal, characterized by the molecular formula and a molecular weight of 260.4 g/mol. This compound has garnered attention in the field of glycobiology due to its unique structural properties that enhance stability and solubility, making it a valuable reagent for studying carbohydrate-protein interactions and enzyme mechanisms involving glycosylation.

Structural Characteristics

The structural modification of D-galactal with a tert-butyldimethylsilyl (TBDMS) group at the sixth position imparts several advantages:

- Increased Stability : The silyl ether enhances the compound's resistance to hydrolysis, which is particularly beneficial in synthetic applications.

- Solubility : The TBDMS group improves solubility in organic solvents, facilitating various chemical reactions.

Biological Relevance

This compound plays a significant role in glycobiology, particularly in:

- Carbohydrate-Protein Interactions : It serves as a biochemical tool for probing interactions between carbohydrates and proteins, which are crucial for cellular signaling and immune responses.

- Enzyme Mechanisms : The compound is utilized to study glycosylation processes, where it can influence enzyme activity and specificity.

Interaction Studies

Recent studies have focused on the binding interactions of this compound with various proteins. Techniques employed include:

- NMR Spectroscopy : Used to elucidate the conformational dynamics of the compound in solution.

- Surface Plasmon Resonance (SPR) : Applied to measure binding affinities between the compound and target proteins.

These studies indicate that modifications at the sugar level can significantly affect biological processes, including enzyme selectivity and substrate recognition.

Case Studies

- Glycosylation Mechanisms : A study explored the amidoglycosylation pathways using this compound as a donor. Results showed high anomeric selectivity when specific protecting groups were employed, demonstrating the compound's utility in synthesizing complex oligosaccharides .

- Enzyme Inhibition : Research indicated that this compound could inhibit certain glycosyltransferases, thereby modulating glycosylation patterns in cells. This inhibition was linked to changes in cell signaling pathways, suggesting potential therapeutic applications .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H24O4Si | Enhanced stability and solubility |

| D-Galactal | C12H24O4 | Base structure without silylation |

| 6-O-Tert-butyldimethylsilyl-D-glucal | C12H24O4Si | Similar silylation at position six but with glucose |

| 6-O-(Trimethylsilyl)-D-galactal | C12H30O4Si | Different silyl group affecting reactivity |

属性

IUPAC Name |

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517281 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124751-19-5 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。